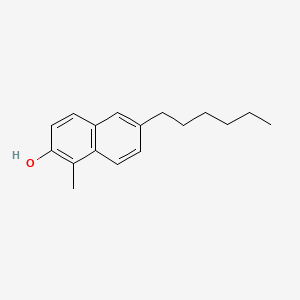

2-Naphthol, 6-hexyl-1-methyl-

Description

Evolution of Naphthol Derivatives in Chemical Research

The study of naphthol derivatives has a rich history, initially driven by their importance in the dye and pigment industry. ontosight.ai The core naphthol structure is a chromophore that can be readily modified to produce a vast spectrum of colors, leading to the development of numerous azo dyes. Beyond colorants, the 2-naphthol (B1666908) scaffold is a fundamental precursor in the synthesis of the BINOL (1,1'-bi-2-naphthol) system, a renowned family of chiral ligands and catalysts that have been pivotal in the advancement of asymmetric synthesis. magtech.com.cnsemanticscholar.org

Over time, research has shifted towards exploring the diverse biological activities of naphthol derivatives. researchgate.net Scientists have uncovered that these compounds can possess anti-inflammatory, antibacterial, antiviral, and antiproliferative properties. mdpi.com This has spurred the development of complex, polysubstituted naphthols as potential therapeutic agents. researchgate.netmdpi.com Modern synthetic chemistry continues to build on this legacy, employing sophisticated techniques like multi-component reactions and advanced catalytic systems to construct novel naphthol-based molecules for applications ranging from medicinal chemistry to materials science. researchgate.netsioc-journal.cn

Significance of Positional Alkylation in Naphthol Scaffolds for Tailored Properties

The identity and position of alkyl groups on the naphthol ring are paramount in determining the molecule's final properties. The hydroxyl group at the C2 position in 2-naphthol electronically activates the naphthalene (B1677914) ring, making the C1 (or α-position) particularly nucleophilic and susceptible to electrophilic substitution reactions like Friedel-Crafts alkylation. semanticscholar.orgsioc-journal.cn This inherent reactivity allows for the selective introduction of substituents at the C1 position.

The alkylation of the naphthol core is a foundational method for modifying its characteristics. For instance, the introduction of a long alkyl chain, such as the hexyl group at the C6 position in 2-Naphthol, 6-hexyl-1-methyl-, significantly increases the compound's lipophilicity. This can alter its solubility, melting point, and interactions with biological membranes or polymer matrices. ontosight.ai The methyl group at the C1 position further modifies the electronic environment and steric profile of the molecule.

The synthesis of 2-Naphthol, 6-hexyl-1-methyl- would likely involve the sequential alkylation of a 2-naphthol precursor. One plausible route is the Friedel-Crafts alkylation of 1-methyl-2-naphthol (B91520) with a hexylating agent or, conversely, the methylation of 6-hexyl-2-naphthol. ontosight.ainih.gov Controlling the regioselectivity of these reactions is a key challenge in the synthesis of such polysubstituted naphthols. sioc-journal.cnnih.gov

While specific experimental data for 2-Naphthol, 6-hexyl-1-methyl- is not widely available in published literature, analysis of its precursors, 1-methylnaphthalen-2-ol and 6-hexylnaphthalen-2-ol, provides insight into how individual substitutions affect the molecule's characteristics, such as their spectroscopic signatures.

| Compound | Key ¹H NMR Signals (δ ppm, in CDCl₃) | Key ¹³C NMR Signals (δ ppm, in CDCl₃) |

|---|---|---|

| 6-Hexylnaphthalen-2-ol | 7.65 (t, J=9.4 Hz, 2H), 7.05-6.98 (m, 2H), 4.89 (s, 1H, OH), 2.79-2.69 (m, 2H, Ar-CH₂), 0.94-0.84 (m, 3H, -CH₃) rsc.org | 152.69, 138.17, 132.90, 129.27, 129.12, 117.59, 109.34, 35.90 (Ar-CH₂), 14.08 (-CH₃) rsc.org |

| 1-Methylnaphthalen-2-ol | 7.90-7.82 (m, 2H), 7.56-7.46 (m, 2H), 7.41-7.30 (m, 2H), 2.51 (s, 3H, Ar-CH₃) rsc.org | 135.38, 133.66, 131.70, 128.08, 127.66, 125.83, 124.92, 21.66 (Ar-CH₃) rsc.org |

Current Research Paradigms and Future Perspectives for Complex Naphthol Derivatives

Contemporary research into naphthol derivatives is focused on two primary fronts: the development of novel synthetic methodologies and the exploration of new functional applications. Chemists are designing highly efficient and selective catalytic reactions to build complex naphthol architectures that were previously difficult to access. nih.gov This includes the use of ruthenium pincer complexes for direct α-alkylation of β-naphthols using alcohols as green alkylating agents, where water is the only byproduct. nih.gov

The future of naphthol chemistry lies in the creation of "smart" materials and highly targeted therapeutics. By precisely controlling the substitution pattern, researchers aim to develop polysubstituted naphthols with advanced optoelectronic properties for use in sensors and organic light-emitting diodes (OLEDs). magtech.com.cn The inherent chirality of many naphthol derivatives, especially BINOLs, continues to be exploited in asymmetric catalysis. magtech.com.cnacs.org In medicinal chemistry, the goal is to synthesize naphthol-based compounds with enhanced biological activity and specificity, potentially leading to new classes of drugs. mdpi.com The compound 2-Naphthol, 6-hexyl-1-methyl-, as a member of this versatile class, represents a scaffold with potential applications in these emerging areas, warranting further investigation into its synthesis and properties.

Structure

3D Structure

Properties

CAS No. |

17324-15-1 |

|---|---|

Molecular Formula |

C17H22O |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

6-hexyl-1-methylnaphthalen-2-ol |

InChI |

InChI=1S/C17H22O/c1-3-4-5-6-7-14-8-10-16-13(2)17(18)11-9-15(16)12-14/h8-12,18H,3-7H2,1-2H3 |

InChI Key |

UWARPDDHXBUZGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of Alkyl Substituted Naphthols

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Advanced NMR techniques are crucial for determining the precise molecular architecture of complex organic molecules like 2-Naphthol (B1666908), 6-hexyl-1-methyl-. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be necessary to unambiguously assign all proton and carbon signals.

For the related compound, 6-hexylnaphthalen-2-ol, which lacks the 1-methyl group, ¹H NMR data would show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the hexyl chain, and the hydroxyl proton. The introduction of a methyl group at the C1 position in 2-Naphthol, 6-hexyl-1-methyl- would be expected to cause a downfield shift of the adjacent aromatic protons and introduce a new singlet in the upfield region of the ¹H NMR spectrum, corresponding to the methyl protons.

In the ¹³C NMR spectrum, the presence of the 1-methyl group would result in an additional quaternary carbon signal and a methyl carbon signal, and it would influence the chemical shifts of the surrounding aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Naphthol, 6-hexyl-1-methyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | m |

| OH | 4.5 - 5.5 | s (broad) |

| Ar-CH₂- | 2.6 - 2.8 | t |

| -(CH₂)₄- | 1.2 - 1.7 | m |

| -CH₃ (hexyl) | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Naphthol, 6-hexyl-1-methyl-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 150 - 155 |

| Aromatic C (substituted) | 130 - 145 |

| Aromatic CH | 110 - 130 |

| Ar-C-CH₃ | 125 - 135 |

| Ar-CH₂- | 35 - 40 |

| -(CH₂)₄- | 22 - 32 |

| -CH₃ (hexyl) | ~14 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of 2-Naphthol, 6-hexyl-1-methyl- and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Common fragmentation pathways for alkyl-substituted naphthols include benzylic cleavage of the alkyl chain. For 2-Naphthol, 6-hexyl-1-methyl-, a prominent fragment would likely result from the loss of a pentyl radical (C₅H₁₁) from the hexyl group, leading to a stable benzylic cation. Another characteristic fragmentation would be the loss of the entire hexyl chain. The presence of the methyl group might also lead to specific fragmentation patterns, such as the loss of a methyl radical.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Naphthol, 6-hexyl-1-methyl-

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 242.1671 | Molecular Ion |

| [M - CH₃]⁺ | 227.1436 | Loss of methyl radical |

| [M - C₅H₁₁]⁺ | 171.0810 | Benzylic cleavage of hexyl group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

The FT-IR spectrum of 2-Naphthol, 6-hexyl-1-methyl- would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the aliphatic hexyl and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 4: Predicted Vibrational Spectroscopy Bands for 2-Naphthol, 6-hexyl-1-methyl-

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| Aromatic C=C stretch | 1500-1600 | Strong |

X-ray Crystallography for Solid-State Structural Determination

Should 2-Naphthol, 6-hexyl-1-methyl- be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the planarity of the naphthalene ring system and the conformation of the flexible hexyl chain. Intermolecular hydrogen bonding involving the hydroxyl group would be a key feature of the crystal packing. The solid-state conformation and packing could provide insights into the material's physical properties. However, obtaining single crystals suitable for X-ray diffraction can be a significant challenge.

Photophysical Properties and Excited State Dynamics of 2 Naphthol, 6 Hexyl 1 Methyl

Absorption Spectroscopy of Alkylated Naphthol Chromophores

The absorption spectrum of 2-naphthol (B1666908) and its derivatives is characterized by transitions to excited singlet states (S1, S2, etc.). In an acidic or neutral medium, the protonated form of 2-naphthol is predominant. The absorption spectra of the acidic and basic forms of 2-naphthol show distinct characteristics. The acidic species and the basic species of 2-naphthol have characteristic absorption spectra in the wavelength range between 300 and 450 nm researchgate.net.

The presence of alkyl groups, such as the hexyl and methyl groups in 2-Naphthol, 6-hexyl-1-methyl-, is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the parent 2-naphthol molecule. This is due to the electron-donating inductive effect of the alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the π-π* transition. An increase in the molar absorption coefficients (ε) may also be observed.

Table 1: Typical Absorption Maxima of 2-Naphthol in Different Environments

| Solvent/Condition | Absorption Maximum (λmax) | Reference |

|---|---|---|

| Acidic Solution (0.02 M HCl) | ~320 nm | hopto.org |

| Basic Solution (0.02 M NaOH) | ~350 nm | hopto.org |

This table provides representative data for the parent 2-naphthol molecule. The absorption maxima for 2-Naphthol, 6-hexyl-1-methyl- are expected to be slightly red-shifted from these values.

Fluorescence Emission and Quantum Yields in Diverse Environments

2-Naphthol is known for its fluorescent properties. Upon excitation, it can emit light from its excited singlet state (S1). A notable characteristic of 2-naphthol is its dual fluorescence, which arises from the neutral form (ArOH) and the deprotonated anionic form (ArO-) that is formed in the excited state through proton transfer. The emission from the neutral form typically occurs at around 350 nm, while the emission from the anionic form is observed at a longer wavelength, around 400 nm hopto.org.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is sensitive to the molecular environment. For alkylated naphthols like 2-Naphthol, 6-hexyl-1-methyl-, the quantum yield is influenced by the nature of the solvent. In non-polar solvents, the emission is predominantly from the neutral form. In protic and polar solvents, the excited-state proton transfer is facilitated, leading to a more significant contribution from the anionic form's emission. The presence of alkyl substituents can also influence the quantum yield. While a detailed analysis for the specific compound is not available, alkyl groups can sometimes increase the fluorescence quantum yield by providing steric hindrance that reduces non-radiative decay pathways.

Table 2: Representative Fluorescence Emission Maxima for 2-Naphthol

| Emitting Species | Emission Maximum (λem) | Reference |

|---|---|---|

| Neutral Form (ArOH*) | ~350 nm | hopto.org |

This table shows typical emission wavelengths for the parent 2-naphthol. The emission maxima for 2-Naphthol, 6-hexyl-1-methyl- are expected to be in a similar range, with potential slight shifts due to the alkyl substituents.

Excited-State Proton Transfer (ESIPT) Mechanisms in Alkylated Naphthols

A key feature of the photophysics of 2-naphthol and its derivatives is the occurrence of Excited-State Proton Transfer (ESIPT). Upon electronic excitation, the hydroxyl group of 2-naphthol becomes significantly more acidic than in the ground state. This increased acidity facilitates the transfer of a proton from the hydroxyl group to a nearby proton acceptor, which can be a solvent molecule or another species in the solution.

The ESIPT process for 2-naphthol can be described by the Förster cycle, which relates the pKa in the ground state to the pKa in the excited state. The enhanced acidity in the excited state is a result of intramolecular charge transfer from the hydroxyl oxygen to the aromatic ring upon excitation nih.gov. This charge redistribution stabilizes the excited conjugate base, favoring deprotonation nih.gov.

In 2-Naphthol, 6-hexyl-1-methyl-, the ESIPT mechanism is expected to be similar to that of 2-naphthol. The alkyl substituents are not directly involved in the proton transfer process itself. However, they can have secondary effects. The steric bulk of the methyl group at the 1-position and the hexyl group at the 6-position could potentially influence the solvation shell around the hydroxyl group, which may have a subtle impact on the kinetics of the proton transfer to solvent molecules.

Time-Resolved Fluorescence Spectroscopy and Lifetime Analysis

Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited states. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For molecules like 2-naphthol that exhibit dual fluorescence, two distinct lifetimes can often be measured, corresponding to the decay of the neutral and the anionic excited species. The lifetimes of the S1 states for many organic molecules, including naphthols, typically range from microseconds to picoseconds (10-6 – 10-11 s) hopto.org.

For 2-Naphthol, 6-hexyl-1-methyl-, the fluorescence lifetimes would be influenced by both radiative and non-radiative decay processes. The alkyl substituents can affect these decay rates. For instance, the flexible hexyl chain might introduce additional vibrational and rotational modes that could potentially enhance non-radiative decay pathways, possibly leading to a shorter fluorescence lifetime compared to the parent 2-naphthol. However, without specific experimental data, this remains a theoretical consideration.

Table 3: Illustrative Fluorescence Lifetimes for Naphthol Derivatives

| Derivative | Condition | Lifetime (τ) |

|---|---|---|

| 2-Naphthol | In various solvents | Nanosecond range |

This table provides a general idea of the fluorescence lifetimes of naphthol derivatives. Specific lifetime data for 2-Naphthol, 6-hexyl-1-methyl- is not available in the provided search results.

Influence of Alkyl Substituents on Electronic Transitions and Photostability

The alkyl substituents in 2-Naphthol, 6-hexyl-1-methyl- influence the electronic transitions primarily through their inductive effects. As electron-donating groups, they increase the electron density on the naphthalene (B1677914) ring system. This perturbation of the electronic structure affects the energies of the molecular orbitals, leading to the previously mentioned red-shifts in the absorption and emission spectra.

The photostability of a molecule refers to its ability to withstand exposure to light without undergoing chemical degradation. The photostability of 2-Naphthol, 6-hexyl-1-methyl- would depend on the efficiency of various deactivation pathways from the excited state. If non-radiative decay pathways are efficient, they can help dissipate the excess energy as heat, thus preventing photochemical reactions and enhancing photostability. Conversely, if the molecule has a long-lived excited state, it may have a higher probability of undergoing deleterious photochemical reactions. The presence of the hexyl and methyl groups could influence photostability, but the exact nature of this influence would require specific experimental investigation.

Theoretical and Computational Investigations of Alkylated Naphthol Systems

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. DFT methods are employed to determine the ground-state properties of "2-Naphthol, 6-hexyl-1-methyl-" by providing a balance between accuracy and computational cost. These calculations are fundamental to understanding the molecule's geometry, stability, and reactivity.

The first step in the computational study of "2-Naphthol, 6-hexyl-1-methyl-" involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The presence of a flexible hexyl group necessitates a thorough conformational analysis to identify the global minimum energy structure among various possible conformers.

The conformational landscape of the hexyl chain, along with the orientation of the methyl and hydroxyl groups relative to the naphthalene (B1677914) ring, is explored. Different initial geometries are systematically generated and optimized. The stability of each conformer is evaluated based on its calculated energy, with lower energies indicating greater stability. For substituted cyclohexanes, it has been shown that the chair conformation placing the substituent in the equatorial position is generally the most stable due to minimized steric repulsion. libretexts.org While "2-Naphthol, 6-hexyl-1-methyl-" is not a cyclohexane (B81311) derivative, similar principles of steric hindrance apply to the flexible hexyl chain.

Table 1: Representative Optimized Geometrical Parameters for "2-Naphthol, 6-hexyl-1-methyl-" (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 | 118 - 122 | ~0 |

| C-O (hydroxyl) | ~1.36 | - | - |

| O-H | ~0.96 | - | - |

| C-C (alkyl) | 1.52 - 1.54 | 109 - 112 | Varied |

| C-C-O | - | ~118 | - |

| C-O-H | - | ~109 | - |

Note: This table presents typical values for similar organic molecules and should be considered illustrative for "2-Naphthol, 6-hexyl-1-methyl-". Actual values would be obtained from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. worldwidejournals.com

For "2-Naphthol, 6-hexyl-1-methyl-", the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, which possess π-systems and lone pairs of electrons. The LUMO is likely to be distributed over the aromatic system as well. The presence of alkyl substituents (methyl and hexyl groups) can influence the energies of these orbitals. Generally, alkyl groups are weakly electron-donating, which would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted 2-naphthol (B1666908). A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. worldwidejournals.commdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Alkylated Naphthol System (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

Note: These values are representative and would need to be calculated specifically for "2-Naphthol, 6-hexyl-1-methyl-".

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule.

In the MEP map of "2-Naphthol, 6-hexyl-1-methyl-", regions of negative potential (typically colored red) are expected around the electronegative oxygen atom of the hydroxyl group, indicating a high electron density and a favorable site for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atom of the hydroxyl group, suggesting an electron-deficient area susceptible to nucleophilic attack. The naphthalene ring will exhibit a complex potential distribution with areas of negative potential above and below the plane of the ring due to the π-electrons. The alkyl substituents will generally show a near-neutral potential (often colored green).

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It allows for the prediction of spectroscopic properties and the elucidation of photophysical processes.

TD-DFT calculations can be used to predict the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra of "2-Naphthol, 6-hexyl-1-methyl-". The calculations provide information about the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the absorption peaks.

The predicted absorption spectrum of "2-Naphthol, 6-hexyl-1-methyl-" is expected to be similar to that of 2-naphthol, with characteristic absorption bands corresponding to π-π* transitions within the naphthalene ring. The positions and intensities of these bands may be subtly shifted due to the presence of the methyl and hexyl substituents. Similarly, TD-DFT can be used to optimize the geometry of the first excited state, from which the energy of the emitted photon (fluorescence) can be calculated, providing a prediction of the emission spectrum.

Table 3: Predicted Absorption and Emission Wavelengths for a Representative Alkylated Naphthol System (Illustrative Data)

| Spectrum | Wavelength (nm) | Transition | Oscillator Strength |

|---|---|---|---|

| Absorption | ~330 | S₀ → S₁ | ~0.1 |

| Absorption | ~280 | S₀ → S₂ | ~0.8 |

| Emission | ~350 | S₁ → S₀ | - |

Note: These are illustrative values. Actual spectral data would be obtained from specific TD-DFT calculations and can be influenced by the solvent environment.

Beyond predicting spectra, TD-DFT can help in understanding the various photophysical pathways that a molecule can undergo after absorbing light. This includes processes such as internal conversion (non-radiative decay between states of the same spin multiplicity), intersystem crossing (non-radiative decay between states of different spin multiplicity), and fluorescence (radiative decay from the first excited singlet state to the ground state).

For "2-Naphthol, 6-hexyl-1-methyl-", TD-DFT calculations can be used to map the potential energy surfaces of the ground and excited states. This allows for the identification of conical intersections and other features that govern the rates of non-radiative decay processes. The nature of the excited states (e.g., their charge-transfer character) can also be analyzed, providing insights into the molecule's photostability and potential for photochemical reactions. For instance, studies on related aminonaphthol derivatives have shown that the position of substituents on the naphthalene framework plays a crucial role in dictating the excited-state proton transfer pathways. scilit.com While "2-Naphthol, 6-hexyl-1-methyl-" does not have an amino group, the principle of substituent effects on photophysical pathways remains relevant.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and materials at the atomic level. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions.

For a molecule like 2-Naphthol, 6-hexyl-1-methyl-, MD simulations can elucidate the dynamic behavior of its constituent parts. The hydrophobic naphthalene core and the hexyl chain will exhibit significant van der Waals interactions with non-polar environments, while the hydroxyl group is capable of forming hydrogen bonds. Born-Oppenheimer Molecular Dynamics simulations on microhydrated naphthalene have revealed the active mobility of water molecules over the aromatic surface, highlighting the dynamic nature of these interactions. nih.gov

The dynamic interplay between the hydrophobic and hydrophilic regions of the molecule governs its solubility, aggregation behavior, and interactions with other molecules or surfaces. In a polar solvent like water, the hexyl and methyl groups would likely induce a structured ordering of water molecules in their vicinity, a phenomenon known as hydrophobic hydration. Conversely, in a non-polar solvent, these groups would be well-solvated.

MD simulations can quantify the strength of these interactions by calculating interaction energies between the solute and solvent molecules. These energies are crucial for understanding and predicting the macroscopic properties of the system. For instance, simulations of 2-naphthol in binary solvent mixtures of water and alcohols have been used to explore its molecular interactions. researchgate.net

Table 1: Representative Interaction Energies of a Substituted Naphthol with Water

| Interaction Type | Energy (kcal/mol) |

| Van der Waals | -15.8 |

| Electrostatic | -8.2 |

| Total Interaction Energy | -24.0 |

This is a hypothetical data table based on typical interaction energies for similar aromatic molecules in water, as specific data for 2-Naphthol, 6-hexyl-1-methyl- is not available.

Quantitative Structure-Activity Relationships (QSAR) in Advanced Material Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular physicochemical property. nih.gov These models are instrumental in advanced material design, as they allow for the prediction of the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics.

In the context of alkylated naphthols, QSAR studies can be employed to predict properties relevant to material science, such as solubility, thermal stability, or photophysical characteristics. The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and the property of interest.

A three-dimensional QSAR (3D-QSAR) study on a series of substituted naphthols as 5-lipoxygenase inhibitors has demonstrated the utility of this approach. ijpsonline.com In this study, various physicochemical parameters were calculated, and statistically significant models were generated that linked these descriptors to the inhibitory activity. The study indicated that the activity was dependent on thermodynamic, electronic, and shape descriptors. ijpsonline.com

For a molecule like 2-Naphthol, 6-hexyl-1-methyl-, a QSAR model could be developed to predict a property of interest by considering descriptors such as:

Topological descriptors: Molecular connectivity indices, Wiener index.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molar refractivity, van der Waals volume.

Table 2: Example of Molecular Descriptors and their Contribution to a Hypothetical QSAR Model for a Material Property

| Descriptor | Value | Coefficient in QSAR Equation |

| Molecular Weight | 242.36 | 0.15 |

| LogP | 5.8 | 0.45 |

| Dipole Moment | 1.9 D | -0.20 |

| HOMO Energy | -8.5 eV | -0.10 |

This is a representative data table illustrating the types of descriptors and their potential contribution to a QSAR model. The values are hypothetical for 2-Naphthol, 6-hexyl-1-methyl-.

Mechanistic Insights into Reaction Pathways via Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. For the synthesis of 2-Naphthol, 6-hexyl-1-methyl-, a likely synthetic route would involve the Friedel-Crafts alkylation of a suitable naphthol precursor.

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This allows for the determination of the reaction's feasibility and the identification of key factors that control its selectivity.

For instance, the synthesis of 2-Naphthol, 6-hexyl-1-methyl- could plausibly proceed through a two-step alkylation of 2-naphthol. The first step would be the introduction of the methyl group at the C1 position, followed by the addition of the hexyl group at the C6 position. Computational studies on the Friedel-Crafts alkylation of beta-naphthol have been conducted to understand the regioselectivity of such reactions. rsc.org

DFT calculations can elucidate the structure of the transition states for each step and the corresponding activation energies. The regioselectivity of the reaction (i.e., the preferential substitution at specific positions on the naphthalene ring) can be rationalized by comparing the activation barriers for the different possible reaction pathways. For example, a computational study on the reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine investigated four distinct possible pathways to understand the observed product distribution. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for the Friedel-Crafts Alkylation of 2-Naphthol

| Reaction Step | Position of Alkylation | Activation Energy (kcal/mol) |

| Methylation | C1 | 15.2 |

| Methylation | C3 | 18.5 |

| Hexylation (of 1-methyl-2-naphthol) | C6 | 17.8 |

| Hexylation (of 1-methyl-2-naphthol) | C8 | 20.1 |

This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms. Specific calculations for the synthesis of 2-Naphthol, 6-hexyl-1-methyl- would be required to obtain accurate values.

Advanced Applications of Alkyl Substituted Naphthols in Chemical Sciences

Materials Science: Tailoring Alkylated Naphthols for Functional Polymers and Dyes

The incorporation of alkyl chains, such as a hexyl group, and a methyl group onto the 2-naphthol (B1666908) framework can significantly influence its utility in materials science. These substituents can enhance solubility in organic solvents, modify solid-state packing, and tune electronic properties, making them valuable building blocks for functional polymers and dyes.

Naphthols, like phenols, can undergo oxidative polymerization to form polymeric structures. The resulting polymers, however, often exhibit low electronic conductivity. The introduction of alkyl groups can play a crucial role in improving the properties of such polymers. In the case of 2-Naphthol, 6-hexyl-1-methyl-, the hexyl group would be expected to enhance the solubility of the resulting polymer in common organic solvents, a critical factor for solution-based processing and device fabrication.

The length of the alkyl side chain has been shown to influence the formation of semi-crystalline phases in conjugated polymers, which in turn affects their charge transport properties. For instance, shorter side chains can favor more ordered packing structures with closer π–π stacking, potentially leading to higher charge carrier mobility. rsc.org The methyl group at the 1-position could introduce steric hindrance that affects the planarity of the polymer backbone, which might decrease conjugation and, consequently, conductivity. However, it could also prevent excessive aggregation, further improving processability. While direct polymerization of 2-Naphthol, 6-hexyl-1-methyl- into a highly conducting polymer is unlikely, it could serve as a comonomer to fine-tune the properties of other conducting polymers, imparting improved solubility and processability.

Alkyl-substituted naphthols are promising candidates for the development of chromogenic and fluorogenic materials. These materials exhibit changes in their color or fluorescence in response to external stimuli, such as solvent polarity, pH, or the presence of specific analytes. The phenomenon of solvatochromism, where the color of a solution changes with the solvent, is a key feature of many "push-pull" dyes containing electron-donating and electron-accepting groups connected by a conjugated system. mdpi.comwikipedia.org

The hydroxyl group of the naphthol acts as an electron donor, and the strategic placement of alkyl groups can modulate this effect. The hexyl and methyl groups in 2-Naphthol, 6-hexyl-1-methyl- would primarily influence the material's interaction with its environment. The long alkyl chain can create a microenvironment around the chromophore, influencing its photophysical properties in different media. This can be exploited in the design of sensors where the interaction with an analyte displaces solvent molecules, leading to a detectable color change.

While specific data for 2-Naphthol, 6-hexyl-1-methyl- is not available, the general principles of solvatochromism in naphthol derivatives suggest that it could exhibit tunable chromogenic and fluorogenic behavior. The table below summarizes the solvatochromic properties of a related isocyanonaphthol derivative, demonstrating the influence of solvent on its emission properties.

| Solvent | Emission Maximum (nm) |

| 2-Propanol | ~500 |

| Methanol | ~525 |

| N,N-Dimethylformamide (DMF) | ~550 |

| Dimethyl sulfoxide (B87167) (DMSO) | ~560 |

This data is for a 5-isocyanonaphthalene-1-ol and is intended to be illustrative of the solvatochromic effects in substituted naphthols. mdpi.com

Naphthol derivatives are known for their fluorescence properties and have been explored as luminophors for optoelectronic devices. The introduction of substituents allows for the tuning of their emission color, quantum yield, and solid-state morphology. Alkyl groups, such as the hexyl group in 2-Naphthol, 6-hexyl-1-methyl-, can prevent aggregation-caused quenching in the solid state, a common issue with planar aromatic molecules. This can lead to materials with enhanced solid-state emission, which is crucial for applications in organic light-emitting diodes (OLEDs).

The methyl group can also play a role in controlling the intermolecular interactions and solid-state packing, which are critical for efficient charge transport and luminescence in thin films. While there is no specific data on the optoelectronic applications of 2-Naphthol, 6-hexyl-1-methyl-, research on other alkylated aromatic luminophors suggests that it could be a valuable component in the design of new emissive materials. The ability to modify the naphthol core with different alkyl chains provides a pathway to fine-tune the material's properties for specific optoelectronic applications. researchgate.net

Chemical Sensing and Fluorescent Probe Development

The naphthol scaffold is a common structural motif in the design of fluorescent chemosensors due to its inherent fluorescence and the ability of the hydroxyl group to act as a binding site for analytes. The introduction of alkyl substituents can significantly enhance the performance of these sensors.

Naphthol-based fluorescent sensors have been developed for the detection of various metal ions, including Al³⁺ and Zn²⁺. researchgate.netscispace.com The design of these sensors often involves the incorporation of a receptor unit that selectively binds to the target analyte. The hexyl and methyl groups in 2-Naphthol, 6-hexyl-1-methyl- can contribute to the selectivity and sensitivity of such sensors in several ways.

The long alkyl chain can increase the lipophilicity of the sensor molecule, enabling it to operate in non-aqueous environments or to partition into cell membranes for biological imaging applications. researchgate.netnih.gov The steric bulk of the substituents can also create a specific binding pocket, enhancing the selectivity for a particular ion. For example, a simple naphthol-based receptor has been shown to exhibit high selectivity for Zn²⁺ ions. researchgate.net

The table below presents data on a naphthol-based fluorescent sensor for Al³⁺, illustrating the performance metrics that can be achieved with this class of compounds.

| Parameter | Value |

| Analyte | Al³⁺ |

| Detection Limit | 0.05 µM |

| Binding Constant (Ka) | 1.01 x 10⁶ M⁻¹ |

| Stoichiometry (Probe:Al³⁺) | 1:1 |

| Fluorescence Enhancement | >140-fold |

This data is for a specific naphthol Schiff base-type fluorescent sensor and is provided for illustrative purposes. nih.gov

The sensing mechanism of naphthol-based fluorescent probes often involves processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or inhibition of C=N isomerization in Schiff base derivatives. researchgate.netnih.gov In the CHEF mechanism, the binding of a metal ion to the sensor restricts intramolecular rotations or vibrations, leading to an increase in fluorescence quantum yield.

The alkyl and methyl groups in 2-Naphthol, 6-hexyl-1-methyl- can influence these mechanisms. For instance, the steric hindrance from the methyl group could affect the geometry of the metal complex, thereby modulating the CHEF effect. The hexyl chain, by influencing the microenvironment around the fluorophore, could impact the efficiency of PET processes. In a PET-based sensor, the binding of an analyte to the receptor can inhibit the transfer of an electron from a donor to the excited fluorophore, resulting in a "turn-on" fluorescence response.

Catalysis and Ligand Design for Asymmetric Synthesis

Research into the catalytic applications and ligand design potential of “2-Naphthol, 6-hexyl-1-methyl-” has not been reported in the reviewed literature. While the broader class of naphthols and their derivatives, such as BINOL (1,1'-bi-2-naphthol), are well-established as privileged scaffolds in asymmetric catalysis, specific data for the 6-hexyl-1-methyl substituted variant is not available.

Chiral Ligands Derived from Alkylated Naphthols

There is no available information on the synthesis or application of chiral ligands specifically derived from “2-Naphthol, 6-hexyl-1-methyl-”. The design of chiral ligands often involves the strategic placement of bulky substituents to create a specific chiral environment around a metal center. However, the influence and utility of the 6-hexyl and 1-methyl substitution pattern on 2-naphthol for this purpose have not been documented.

Application in Metal-Mediated Transformations

No documented instances of “2-Naphthol, 6-hexyl-1-methyl-” being employed as a ligand in metal-mediated transformations were found. Consequently, there are no research findings to detail its performance, selectivity, or efficiency in such catalytic processes.

Agrochemical Component Research and Development

The role of “2-Naphthol, 6-hexyl-1-methyl-” in the field of agrochemical research and development appears to be undocumented in publicly accessible sources. Phenolic compounds, including various naphthol derivatives, are known to be explored for pesticidal and herbicidal activities; however, this specific compound is not mentioned in the context of advanced agrochemical formulations or crop protection technologies.

Role in Advanced Agrochemical Formulations

No data exists to suggest that “2-Naphthol, 6-hexyl-1-methyl-” is used as a component in any advanced agrochemical formulations. Its properties as a potential active ingredient, synergist, or adjuvant have not been reported.

Functionality in Crop Protection Technologies

There is no information available on the functionality of “2-Naphthol, 6-hexyl-1-methyl-” in crop protection technologies. Its potential as an insecticide, fungicide, herbicide, or plant growth regulator has not been a subject of published research.

Emerging Research Frontiers and Interdisciplinary Approaches for 2 Naphthol, 6 Hexyl 1 Methyl

Novel Synthetic Routes and Sustainable Chemistry for Alkylated Naphthols

The synthesis of alkylated naphthols has traditionally relied on methods like Friedel-Crafts alkylation. However, modern research is focused on developing more efficient, selective, and environmentally benign synthetic strategies. A key area of development is the catalytic, regioselective alkylation of β-naphthol, which allows for precise control over the position of alkyl group attachment. rsc.orgrsc.org

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of these compounds. esrapublications.com This involves the use of reusable, environmentally benign catalysts such as granular β-zeolite for continuous flow alkylation processes. researchgate.net Other approaches employ p-toluenesulfonic acid as a mild catalyst for the α-alkylation of β-naphthol with allylic alcohols, achieving high yields under gentle reaction conditions. rsc.orgrsc.org Furthermore, solvent-free reaction conditions, sometimes facilitated by microwave irradiation or the use of solid catalysts like montmorillonite K10 clay, are being explored to reduce waste and energy consumption. researchgate.net These methods offer significant advantages over traditional routes by minimizing hazardous byproducts and simplifying product purification. researchgate.net The development of chemoselective C–H functionalization using catalysts like Ruthenium(II)-complexes represents another advanced approach, enabling the direct use of inexpensive and readily available alcohols as alkylating agents. researchgate.netrsc.org

| Parameter | Traditional Synthetic Method (e.g., Friedel-Crafts) | Novel Sustainable Method (e.g., Zeolite Catalysis) |

| Catalyst | Strong Lewis or Brønsted acids (e.g., AlCl₃, H₂SO₄) | Reusable solid acids (e.g., β-zeolite, montmorillonite clay) |

| Solvent | Often requires organic solvents | Can be performed under solvent-free conditions |

| Regioselectivity | Can lead to mixtures of isomers | High regioselectivity, targeting specific positions |

| Waste Generation | Produces significant acidic or metallic waste | Minimal waste, catalyst is recyclable |

| Reaction Conditions | Often harsh temperatures and pressures | Milder reaction conditions, often atmospheric pressure |

Exploration of Advanced Photophysical Phenomena

2-Naphthol (B1666908) and its derivatives are known for their fluorescent properties. wikipedia.org The introduction of alkyl groups, such as the hexyl and methyl groups in 2-Naphthol, 6-hexyl-1-methyl-, can significantly modulate these photophysical characteristics. These substituents can alter the electron density of the naphthalene (B1677914) ring system, thereby influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This "tuning" of the electronic structure can lead to predictable changes in the compound's absorption and emission spectra, including:

Bathochromic or Hypsochromic Shifts: A shift of absorption and emission wavelengths to longer (red-shift) or shorter (blue-shift) wavelengths.

Quantum Yield Modulation: An increase or decrease in the efficiency of fluorescence.

Solvatochromism: A change in emission color depending on the polarity of the solvent environment, a property useful for developing chemical sensors.

Research in this area focuses on systematically studying how the position and nature of alkyl substituents affect these properties. By correlating the molecular structure with its photophysical behavior, scientists can design molecules with tailored optical characteristics for applications in fluorescent probes, organic light-emitting diodes (OLEDs), and molecular sensors.

| Property | Parent Compound (2-Naphthol) | Hypothesized Effect in 2-Naphthol, 6-hexyl-1-methyl- |

| Absorption Max (λₘₐₓ) | ~330 nm | Slight bathochromic (red) shift due to alkyl group electron donation |

| Emission Max (λₑₘ) | ~355 nm | Slight bathochromic (red) shift |

| Fluorescence Quantum Yield | Moderate | Potentially increased due to reduced non-radiative decay pathways |

| Solubility | Soluble in alcohols, ethers | Enhanced solubility in non-polar organic solvents due to hexyl group |

Integration into Nanomaterials and Supramolecular Assemblies

The molecular structure of 2-Naphthol, 6-hexyl-1-methyl- makes it an ideal building block for the construction of nanomaterials and supramolecular assemblies. rsc.org Supramolecular chemistry involves the self-assembly of molecules through non-covalent interactions to form larger, ordered structures. researchgate.net

The key functional components of the molecule that drive this assembly are:

Naphthalene Core: The flat, aromatic surface facilitates π-π stacking interactions with other aromatic molecules, leading to the formation of columnar or layered structures.

Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, enabling the formation of well-defined, directional intermolecular networks.

Hexyl Chain (-C₆H₁₃): This long, flexible alkyl chain introduces hydrophobicity and can participate in van der Waals interactions, driving self-assembly in polar solvents or contributing to the formation of liquid crystalline phases.

This combination of interacting motifs allows 2-Naphthol, 6-hexyl-1-methyl- to be integrated into various advanced materials. It could be used to functionalize the surface of nanoparticles, imparting specific recognition or optical properties. It could also act as a gelator for organic solvents or serve as a component in the formation of complex, multi-component co-crystals with tailored electronic or physical properties.

| Molecular Moiety | Primary Non-Covalent Interaction | Role in Supramolecular Assembly |

| Naphthalene Ring | π-π Stacking | Promotes ordered stacking and formation of aggregates |

| Hydroxyl Group | Hydrogen Bonding | Provides directionality and strength to the assembly |

| Hexyl Group | Van der Waals Forces / Hydrophobic Effect | Drives self-assembly and enhances solubility in nonpolar media |

| Methyl Group | Steric Influence | Can influence the packing and geometry of the final assembly |

Machine Learning and AI in Predicting Alkylated Naphthol Properties and Synthesis

ML models, particularly deep learning and graph neural networks, can be trained on large datasets of known chemical compounds to predict various properties of new, unsynthesized molecules. researchgate.netulster.ac.uk This includes predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, solubility, and even photophysical characteristics like absorption and emission spectra. nih.gov This in-silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources. ulster.ac.uk

| Application Area | AI/ML Technique | Predicted Output / Goal |

| Property Prediction | Graph Transformer Neural Networks (GTNN), QSAR | Regioselectivity, reaction yield, solubility, LogP, spectral properties digitellinc.comarxiv.org |

| Synthesis Optimization | Deep Learning, Bayesian Optimization | Optimal catalyst, solvent, temperature, and reaction time mdpi.com |

| Retrosynthesis | Neural Networks, Reinforcement Learning | Novel and efficient synthetic routes to the target molecule |

| High-Throughput Screening | Classification and Regression Models | Identification of promising candidate molecules from virtual libraries nih.gov |

Cross-Disciplinary Applications in Analytical and Environmental Chemistry

The unique properties of 2-Naphthol, 6-hexyl-1-methyl- suggest potential applications in both analytical and environmental chemistry. Its inherent fluorescence, which can be tuned by the alkyl substituents, makes it a candidate for use as a fluorescent probe or sensor. The hydrophobic hexyl chain could allow the molecule to partition into non-polar environments, such as cell membranes or organic pollutants, enabling the detection of specific analytes or changes in the microenvironment through fluorescence quenching or enhancement.

In environmental chemistry, 2-naphthol is known to be a product of the atmospheric reaction of naphthalene with hydroxyl radicals. oecd.org While 2-Naphthol, 6-hexyl-1-methyl- is not a common environmental contaminant, its well-defined structure could make it useful as a tracer molecule. Its specific spectroscopic signature and hydrophobicity would allow it to be detected and quantified at low concentrations, making it suitable for tracking the flow of water or the dispersion of materials in environmental systems. Furthermore, understanding its degradation pathways could provide insights into the environmental fate of other complex alkylated aromatic compounds.

| Field | Potential Application | Underlying Principle |

| Analytical Chemistry | Fluorescent Probe | Changes in fluorescence (intensity, wavelength) upon binding to a target analyte. |

| Analytical Chemistry | Chromatography Standard | Use as a reference compound in HPLC or GC-MS for the quantification of related substances. |

| Environmental Chemistry | Hydrophobic Tracer | The hexyl group allows it to mimic the transport of non-polar pollutants in soil or water. |

| Environmental Chemistry | Model Compound for Degradation Studies | Studying its breakdown can help predict the environmental fate of similar alkylated aromatics. |

Q & A

Q. How can the synthesis of 6-hexyl-1-methyl-2-naphthol be optimized via coupling reactions?

- Methodological Answer : The synthesis involves a diazo-coupling reaction, similar to the preparation of 2-naphthol aniline dye (). Key steps include:

- Temperature Control : Maintain reaction temperatures below 5°C during diazotization to prevent premature decomposition of the diazonium salt .

- Stoichiometry : Use a 1:1 molar ratio of the primary amine (e.g., substituted aniline) to sodium nitrite for optimal diazonium salt formation.

- Purification : Recrystallize the product from ethanol or glacial acetic acid to remove unreacted 2-naphthol derivatives.

- Yield Optimization : Adjust the hexyl and methyl substituent positions during precursor synthesis to minimize steric hindrance.

Q. What analytical methods are recommended for assessing the purity of 6-hexyl-1-methyl-2-naphthol?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 115–121°C for impure samples vs. literature values like 131°C for pure 2-naphthol derivatives) to identify impurities. Broad melting ranges indicate contaminants, as seen in recrystallization studies ().

- HPLC with Fluorescence Detection : Use an improved FastICA-SVR algorithm for simultaneous quantification in mixtures. This method achieves recovery rates of 96.6–105.5% and RMSEP values <0.12 μg/L ().

- ¹³C NMR Isotopologue Analysis : Resolve structural impurities via natural abundance isotopic substitution studies ().

Q. How should toxicity studies for naphthalene derivatives be designed to ensure reproducibility?

- Methodological Answer : Refer to standardized inclusion criteria (Table B-1 in ):

| Parameter | Criteria |

|---|---|

| Species | Human, rodents (rats/mice) |

| Exposure Routes | Inhalation, oral, dermal |

| Systemic Effects | Hepatic, renal, respiratory endpoints |

- Dosage : Use sub-chronic exposure models (e.g., 14–90 days) to assess metabolic byproducts like 2-naphthol, a known human metabolite of naphthalene ().

- Control Groups : Include sham-exposed cohorts to differentiate compound-specific effects from background toxicity.

Advanced Research Questions

Q. How can contradictory toxicity data for naphthalene derivatives be resolved?

- Methodological Answer :

- Data Reconciliation : Cross-reference studies using the NIH RePORTER and TOXCENTER databases () to identify confounding variables (e.g., species-specific CYP450 metabolism differences).

- Mechanistic Studies : Compare in vitro cytochrome P450 (CYP 1A1, 2E1) activity across species to explain disparities in metabolic activation pathways ().

- Meta-Analysis : Apply statistical tools like mixed-effects models to account for variability in exposure routes (oral vs. inhalation) and dosing regimens.

Q. What strategies enable enantiomeric separation of 6-hexyl-1-methyl-2-naphthol derivatives?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use a cellulose tris(3,5-dimethylphenylcarbamate)-based CSP (e.g., Chiralpak IC-3) for HPLC. Achieve separation factors (α) >1.5 and resolutions (Rs) >2.0 by optimizing mobile phase composition (e.g., hexane:isopropanol 90:10) ().

- Dynamic Kinetic Resolution : Employ scandium(III)-N,N′-dioxide catalysts for asymmetric hydroxylative dearomatization, which shields the Re-face of 2-naphthol to favor R-configured products ().

Q. How do non-covalent H–H interactions influence the structural stability of 6-hexyl-1-methyl-2-naphthol?

- Methodological Answer :

- Microwave Spectroscopy : Analyze rotational spectra of isotopic variants (e.g., ¹³C-substituted naphthols) to determine semi-experimental effective structures ().

- Computational Modeling : Perform DFT calculations (B3LYP/6-311++G**) to map electron density distributions and identify close-contact H–H interactions (<2.4 Å) in cis-conformers.

Q. What advanced degradation methods are effective for 6-hexyl-1-methyl-2-naphthol in environmental matrices?

- Methodological Answer :

- Dielectric Barrier Discharge (DBD) Reactors : Degrade 2-naphthol derivatives using ambient air as feed gas. Monitor ozone concentrations in gas (≥200 ppm) and liquid phases (≥0.1 mM) to correlate with degradation efficiency ().

- Mechanistic Probes : Use ESR spectroscopy to detect hydroxyl radicals (•OH) and superoxide anions (O₂•⁻) as primary reactive species driving degradation.

Data Contradiction Analysis

Q. Why do melting point discrepancies arise in synthesized 6-hexyl-1-methyl-2-naphthol?

- Methodological Answer :

- Impurity Profiling : Conduct GC-MS to identify co-crystallized byproducts (e.g., unreacted 2-naphthol or diazonium salts).

- Solvent Selection : Ethyl acetate recrystallization may trap polar impurities; switch to non-polar solvents (e.g., hexane) for narrower melting ranges ().

Tables for Reference

Table 1 : Key Parameters for Toxicity Study Design (Adapted from )

| Parameter | Inclusion Criteria |

|---|---|

| Species | Humans, rodents |

| Exposure Duration | Acute (≤14 days), Sub-chronic (15–364 days) |

| Critical Effects | Hepatic necrosis, renal tubular degeneration |

Table 2 : HPLC Conditions for Enantioseparation ()

| Column | Mobile Phase | Flow Rate | α | Rs |

|---|---|---|---|---|

| Chiralpak IC-3 | Hexane:IPA (90:10) | 1.0 mL/min | 1.52 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.